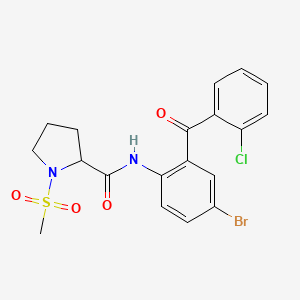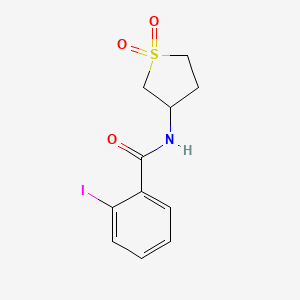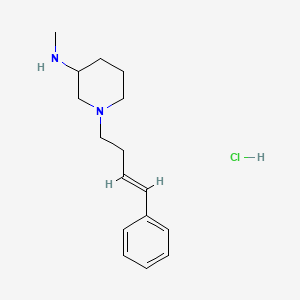![molecular formula C16H18N2O3 B2668505 N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide CAS No. 2305562-12-1](/img/structure/B2668505.png)
N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide, also known as BOA-TPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BOA-TPA belongs to the family of oxazole derivatives and has been found to have various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Inhibition of Zika Virus Replication
One of the significant applications of compounds related to N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide is their role in inhibiting Zika virus (ZIKV) replication. A study identified a compound, SBI-0090799, which showed potent antiviral activity against ZIKV by preventing the formation of the membranous replication compartment within host cells. This action is mediated through the inhibition of NS4A-mediated formation of ZIKV replication compartments in the endoplasmic reticulum. The discovery of such compounds represents a promising lead for developing treatments against ZIKV infection and mitigating severe complications and potential resurgent outbreaks of the virus (Riva et al., 2021).
Synthesis of Heterocyclic Compounds
Another application area is the synthesis of various heterocyclic compounds through the manipulation of this compound and related structures. These compounds have been used as intermediates in the synthesis of enaminones, oxazoles, and other heterocycles, which have potential applications in pharmaceuticals and materials science. For instance, research has been conducted on the synthesis of enaminones by rhodium-catalyzed denitrogenative rearrangement and their conversion into heterocycles with potential antitumor and antimicrobial activities (Miura et al., 2012), (Riyadh, 2011).
Chemical Synthesis Techniques
Furthermore, these compounds have been utilized to explore and develop new chemical synthesis techniques, including copper-catalyzed intramolecular cyclization of enamides to produce oxazoles, showcasing the versatility of this compound derivatives in facilitating novel synthetic pathways (Cheung & Buchwald, 2012).
Eigenschaften
IUPAC Name |
N-[3-(4-butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-5-10-20-13-8-6-12(7-9-13)14-11-16(21-18-14)17-15(19)4-2/h4,6-9,11H,2-3,5,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNMNGKTDRHGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B2668428.png)
![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2668429.png)
![N-(3-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2668430.png)



![N-[6-(propanoylamino)-1,3-thiazolo[5,4-f]benzothiazol-2-yl]propanamide](/img/structure/B2668435.png)
![1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2668437.png)
![5,7-Dimethyl-2-[(4-phenoxybutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2668438.png)

